Bienvenue dans la boutique en ligne BenchChem!

Fidas-3

MAT2A SAM synthesis enzyme inhibition

Choose FIDAS-3 for its unique competitive inhibition of MAT2A (IC50 4.9 μM), distinct from allosteric inhibitors like PF-9366/AG-270. Its stilbene scaffold and established in vivo PK (t1/2 351 min) make it ideal for robust CRC xenograft studies and SAR comparisons. Secure high-purity stock to control SAM reduction and investigate methylation-dependent processes.

Molecular Formula C16H15F2N
Molecular Weight 259.29 g/mol
Cat. No. B8104071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidas-3
Molecular FormulaC16H15F2N
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F
InChIInChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+
InChIKeyYBJDCOLXJYDHOM-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fidas-3: Stilbene-Derivative MAT2A Inhibitor for Colorectal Cancer Research Procurement


Fidas-3 (FIDAS-3, CAS 1266684-01-8) is a fluorinated N,N-dialkylaminostilbene (FIDAS) agent that functions as a competitive inhibitor of methionine S-adenosyltransferase 2A (MAT2A) [1]. It inhibits MAT2A-catalyzed S-adenosylmethionine (SAM) synthesis with an IC50 of 4.9 μM under standard assay conditions [1], and effectively competes with the substrate SAM for binding to the MAT2A dimer interface . Fidas-3 exhibits anticancer activity in colorectal cancer (CRC) models in vitro and in vivo .

Why Fidas-3 Cannot Be Substituted with Alternative MAT2A or Wnt Pathway Inhibitors


While multiple MAT2A inhibitors and Wnt pathway modulators are commercially available, Fidas-3 occupies a distinct position in the pharmacological landscape due to its unique combination of competitive mechanism, stilbene scaffold, and established in vivo pharmacokinetic profile. Substitution with other MAT2A inhibitors such as PF-9366 or AG-270 would fundamentally alter the mode of target engagement—these agents function as allosteric inhibitors with nanomolar potency but exhibit synthetic lethality dependence on MTAP deletion [1]. Conversely, substitution with the closely related analog FIDAS-5 would introduce >2-fold greater potency but with uncharacterized off-target effects relative to the better-studied Fidas-3 . Within the Wnt inhibitor class, Fidas-3 uniquely targets MAT2A rather than upstream regulators like PORCN or tankyrase, producing distinct downstream effects on oncogene expression [2]. These differences make Fidas-3 the preferred selection for research programs requiring a well-characterized, orally bioavailable competitive MAT2A inhibitor with established CRC xenograft efficacy.

Fidas-3 Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


Fidas-3 vs. FIDAS-5: Comparative MAT2A Enzymatic Inhibition Potency

Fidas-3 exhibits 2.3-fold lower potency against MAT2A compared to its closest structural analog FIDAS-5 in cell-free enzymatic assays. While FIDAS-5 demonstrates superior potency (IC50 = 2.1 μM), Fidas-3 (IC50 = 4.9 μM) offers a more moderate inhibition profile that may be advantageous for studies requiring partial target engagement .

MAT2A SAM synthesis enzyme inhibition stilbene

Fidas-3 vs. FIDAS-5: Differential Cellular SAM/SAH Reduction in LS174T CRC Cells

In LS174T colorectal cancer cells, Fidas-3 (10 μM) reduces S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels by 56% after 36-hour treatment. In comparison, FIDAS-5 achieves only 64% reduction at a lower 3 μM concentration, indicating that Fidas-3 produces a shallower, more titratable cellular response that may better preserve physiological methylation homeostasis .

cellular SAM SAH CRC metabolite reduction

Fidas-3 In Vivo Pharmacokinetics: Half-Life Characterization in Rat Plasma

Fidas-3 demonstrates a quantifiable in vivo half-life of 351 ± 180 minutes in rat plasma, establishing its suitability for once-daily or twice-daily dosing regimens in preclinical studies [1]. This pharmacokinetic parameter was determined in a dedicated study designed to quantify trans-2,6-difluoro-4′-N,N-dimethylaminostilbene in rat plasma, providing reliable in vivo exposure data that is often unavailable for emerging research compounds.

pharmacokinetics half-life bioavailability in vivo

Fidas-3 vs. PF-9366: Mechanistic Divergence—Competitive vs. Allosteric MAT2A Inhibition

Fidas-3 functions as a competitive inhibitor of MAT2A, directly targeting the SAM-binding pocket at the dimer interface . In contrast, PF-9366 acts as an allosteric inhibitor with an IC50 of 420 nM [1]. Competitive inhibition offers a reversible, substrate-dependent mode of action that can be modulated by physiological SAM levels, whereas allosteric inhibitors produce sustained target blockade independent of substrate concentration.

mechanism of action competitive inhibition allosteric MAT2A

Fidas-3 In Vivo Xenograft Efficacy: CRC Tumor Growth Inhibition in Athymic Nude Mice

Fidas-3 administered at 20 mg/kg daily via intraperitoneal injection for one month significantly inhibits the growth of human CRC xenografts in C57BL/6J athymic nude mice . Notably, this antitumor effect occurs without notable effects on body weight, indicating a favorable therapeutic window . Comparable efficacy data for FIDAS-5 shows 58% tumor expansion reduction in HT29 xenografts after 18 days at the same dose , suggesting that both FIDAS analogs achieve meaningful in vivo efficacy.

xenograft colorectal cancer tumor growth inhibition in vivo efficacy

Fidas-3 Application Scenarios for Scientific and Industrial Research Programs


Colorectal Cancer (CRC) Xenograft Efficacy Studies

Fidas-3 is ideally suited for in vivo CRC xenograft studies in athymic nude mice, where 20 mg/kg daily intraperitoneal dosing for one month significantly inhibits tumor growth without notable body weight effects . This established efficacy profile, combined with documented plasma half-life (351 ± 180 min), enables researchers to design robust preclinical studies with confidence in compound exposure and antitumor activity [1].

MAT2A-Dependent SAM Synthesis Modulation Studies

For studies requiring controlled, partial inhibition of MAT2A activity rather than complete ablation, Fidas-3 provides a moderate-potency competitive inhibition profile (IC50 = 4.9 μM) that reduces cellular SAM levels by 56% at 10 μM in LS174T cells . This titratable response is advantageous for investigating the relationship between SAM availability and downstream methylation-dependent processes.

Stilbene Scaffold-Based Structure-Activity Relationship (SAR) Programs

As a member of the FIDAS family of fluorinated N,N-dialkylaminostilbenes, Fidas-3 serves as a benchmark compound for SAR studies comparing potency, selectivity, and pharmacokinetic properties across structural analogs. Direct comparison with FIDAS-5 (2.1 μM IC50) provides a clear framework for evaluating the impact of chemical modifications on MAT2A inhibition and cellular activity .

Competitive vs. Allosteric MAT2A Inhibitor Comparative Studies

Fidas-3 is the competitive inhibitor of choice for mechanistic studies contrasting competitive (SAM-binding pocket) versus allosteric MAT2A inhibition. When paired with allosteric inhibitors such as PF-9366 (IC50 = 420 nM) or AG-270 (IC50 = 14 nM), Fidas-3 enables investigation of differential effects on substrate dependence, resistance emergence, and downstream oncogene expression [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fidas-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.